![molecular formula C33H36N2O13 B14463807 Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 72276-02-9](/img/structure/B14463807.png)
Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is known for its unique structural properties, which make it valuable in various industrial applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of condensation reactions. The primary reactants, 1,3-benzenedicarboxylic acid and hexanedioic acid, undergo esterification with 2,2’-oxybis[ethanol] to form intermediate esters. These esters then react with 1,1’-methylenebis[4-isocyanatobenzene] under controlled conditions to form the final polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and minimize by-products. The polymer is then purified through a series of filtration and washing steps to remove any unreacted monomers and impurities.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] primarily undergoes hydrolysis and thermal degradation reactions. It is relatively stable under normal conditions but can be broken down under extreme pH or temperature conditions.
Common Reagents and Conditions
Hydrolysis: This reaction can be induced using strong acids or bases. The polymer chains break down into their monomeric units.
Thermal Degradation: At high temperatures, the polymer decomposes, releasing volatile organic compounds.
Major Products
The major products of these reactions include the original monomers: 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
科学的研究の応用
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用機序
The polymer exerts its effects through its unique structural properties. The presence of multiple functional groups allows it to form strong intermolecular interactions, leading to high tensile strength and durability. The molecular targets and pathways involved include hydrogen bonding and van der Waals forces, which contribute to the polymer’s stability and performance in various applications.
類似化合物との比較
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, 2,2’-oxybis[ethanol], and 1,2-propanediol .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 1,1’-methylenebis[4-isocyanatocyclohexane] .
Uniqueness
Compared to similar compounds, 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] offers superior mechanical properties and chemical resistance. Its unique combination of monomers provides a balance of flexibility and strength, making it suitable for a wide range of demanding applications.
特性
CAS番号 |
72276-02-9 |
|---|---|
分子式 |
C33H36N2O13 |
分子量 |
668.6 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H6O4.C6H10O4.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-8H,9H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
NGHABYBKRCQUIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
関連するCAS |
70775-97-2 72276-02-9 69011-23-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


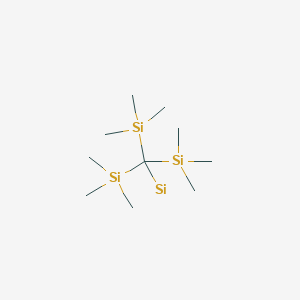
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
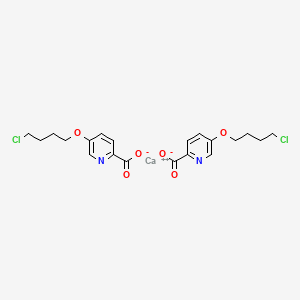
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
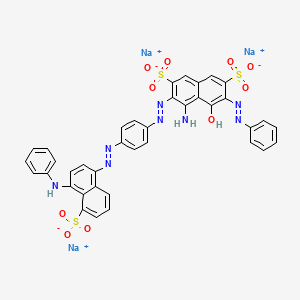
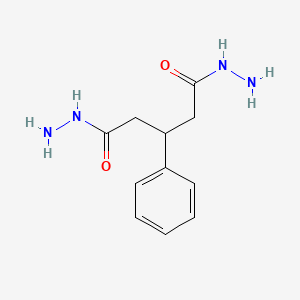

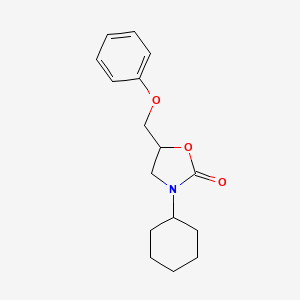
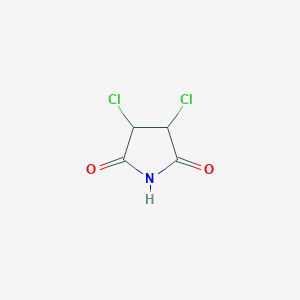

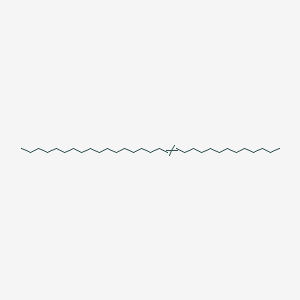

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

